An In-depth Technical Guide to the Physical and Chemical Properties of C5H2ClF7
An In-depth Technical Guide to the Physical and Chemical Properties of C5H2ClF7
Foreword: Navigating the Landscape of a Novel Fluorinated Alkane
Molecular Structure and Isomerism: Envisioning the Architecture of C5H2ClF7
The molecular formula C5H2ClF7 suggests a five-carbon backbone, likely a pentane derivative, where hydrogen atoms have been substituted by a combination of chlorine and fluorine. The high degree of halogenation implies a molecule with significant density and chemical stability. Due to the number of carbon atoms, numerous constitutional isomers are possible, each with unique physical and chemical properties.
For the purpose of this guide, we will focus our discussion on a plausible linear isomer: 1-chloro-1,1,2,2,3,3,4-heptafluoropentane . The principles discussed, however, can be generally applied to other isomers, with the understanding that branching and the specific location of the halogen atoms will influence properties such as boiling point and reactivity. Increased branching, for instance, typically lowers the boiling point due to reduced surface area and van der Waals forces.
Projected Physical Properties: A Quantitative Overview
The physical properties of C5H2ClF7 are anticipated to be influenced by its high molecular weight and the strong electronegativity of the fluorine and chlorine atoms. The following table provides estimated values for key physical properties, derived from trends observed in shorter-chain chlorofluoroalkanes.
| Property | Projected Value | Rationale and Comparative Insights |
| Molecular Weight | ~252.5 g/mol | Calculated based on atomic masses. This high molecular weight suggests low volatility compared to shorter-chain alkanes. |
| Boiling Point | 70 - 90 °C | Extrapolated from the boiling points of smaller chlorofluoroalkanes. For comparison, 2-chloro-1,1,1-trifluoroethane has a boiling point of 6.1 °C. The longer carbon chain and increased number of fluorine atoms in C5H2ClF7 would significantly increase its boiling point. |
| Melting Point | -90 to -70 °C | Highly halogenated alkanes often have a broad liquid range. The melting point is expected to be low, similar to other fluorinated hydrocarbons. |
| Density | ~1.6 - 1.8 g/cm³ | The presence of numerous heavy halogen atoms (seven fluorine and one chlorine) will result in a density significantly greater than that of water. Shorter-chain analogs like 1-chloro-1,1,2,2-tetrafluoroethane have densities around 1.38 g/mL.[1] |
| Vapor Pressure | Low to Moderate | Consistent with a relatively high boiling point, the vapor pressure at room temperature is expected to be moderate, suggesting it would exist as a liquid. |
| Solubility | Insoluble in water; Soluble in organic solvents | Like other haloalkanes, C5H2ClF7 is expected to be hydrophobic and readily soluble in nonpolar organic solvents such as ethers and hydrocarbons. |
Chemical Profile: Reactivity, Stability, and Decomposition Pathways
The chemical behavior of C5H2ClF7 is largely dictated by the strength of the carbon-halogen bonds and the overall electronic effects of the halogen substituents.
General Reactivity and Stability
Chlorofluoroalkanes are renowned for their chemical inertness, a quality that makes them suitable for a variety of specialized applications.[2] This stability is primarily due to the high bond energy of the C-F bond. The C-Cl bond, being weaker, represents the most likely site for chemical reaction.
Key Points on Reactivity:
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Inertness: The molecule is expected to be resistant to attack by many common reagents, including acids and oxidizing agents, under normal conditions.
-
Reaction with Reducing Agents: It may react violently with strong reducing agents, such as highly reactive metals.[2]
-
Thermal Stability: While generally stable, at elevated temperatures, decomposition can occur. The C-Cl bond is more susceptible to cleavage than the C-F bonds.
-
Photochemical Reactivity: In the upper atmosphere, the presence of the C-Cl bond makes the molecule susceptible to photolytic cleavage by UV radiation, a process that can release chlorine radicals. This is a known mechanism for ozone depletion with older chlorofluorocarbons (CFCs).[3][4]
Thermal Decomposition
When subjected to high temperatures, C5H2ClF7 is expected to decompose, yielding toxic and corrosive byproducts. The primary decomposition pathway would likely involve the cleavage of the weaker C-C and C-Cl bonds.
Anticipated Decomposition Products:
-
Hydrogen chloride (HCl)
-
Hydrogen fluoride (HF)
-
Potentially phosgene (COCl2) if oxygen is present.
The following diagram illustrates a simplified potential thermal decomposition pathway.
Caption: Simplified Thermal Decomposition Pathway of C5H2ClF7.
Experimental Protocols: A Framework for Analysis
Given the novelty of C5H2ClF7, a validated analytical protocol does not exist. However, based on established methods for fluorinated hydrocarbons, a robust analytical workflow can be designed. The following protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of C5H2ClF7.
Protocol: GC-MS Analysis of C5H2ClF7
Objective: To develop a reliable method for the separation and identification of C5H2ClF7 isomers and to quantify the compound in a given matrix.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample containing the analyte.
-
If the sample is not a neat liquid, perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane or dichloromethane).
-
Prepare a series of calibration standards of a known C5H2ClF7 isomer (if available) or a suitable surrogate standard in the same solvent.
-
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column suitable for halogenated compounds (e.g., a mid-polarity column).
-
Mass Spectrometer (MS) detector.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak(s) corresponding to C5H2ClF7 by their retention time and mass spectrum.
-
The mass spectrum is expected to show characteristic fragmentation patterns, including the loss of Cl, F, and various fluorocarbon fragments.
-
Quantify the analyte by comparing the peak area to the calibration curve generated from the standards.
-
Self-Validation: The protocol's reliability is ensured by running blanks and quality control samples with each batch. The linearity of the calibration curve and the recovery of the analyte in spiked samples should be within acceptable limits (e.g., R² > 0.99 and recovery of 85-115%).
Safety and Handling: A Precautionary Approach
As with any halogenated hydrocarbon, prudent safety measures are paramount. The following guidelines are based on the known hazards of analogous compounds.
-
Inhalation: Halogenated alkanes can be hazardous upon inhalation, potentially causing respiratory irritation or acting as asphyxiants at high concentrations.[5] All handling should be conducted in a well-ventilated fume hood.
-
Skin and Eye Contact: Direct contact with the liquid may cause skin or eye irritation. In the case of liquefied gases, there is a risk of frostbite.[6] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.
-
Flammability: While highly fluorinated alkanes are generally not flammable, the presence of C-H bonds may confer some degree of flammability. Standard precautions for handling organic liquids should be observed.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong reducing agents.[2]
The following diagram outlines the logical workflow for the safe handling of C5H2ClF7.
Caption: Safe Handling Workflow for C5H2ClF7.
Conclusion: A Foundation for Future Exploration
This technical guide provides a scientifically grounded projection of the physical and chemical properties of C5H2ClF7. While awaiting empirical validation, the information presented herein offers a valuable resource for researchers and developers. The anticipated high density, chemical inertness, and specific thermal decomposition pathways of this molecule suggest its potential utility in specialized applications where such characteristics are paramount. As with any novel compound, a rigorous and cautious experimental approach is essential to fully elucidate its properties and unlock its potential.
References
-
Lab Alley. (2023, August 31). SAFETY DATA SHEET. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1,1,1-trifluoroethane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-1,1,2,2-tetrafluoroethane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Table 4-2, Physical and Chemical Properties of Chloroethane. In Toxicological Profile for Chloroethane. Retrieved from [Link]
-
Keyera. (2021, August 17). Pentane Canada SDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-1,1,1-trifluoropropane. PubChem. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Pentane. Retrieved from [Link]
-
American Chemical Society. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
LibreTexts. (2023, January 22). Halogenation of Alkanes. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorofluorocarbon. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-1,1,2,2-tetrafluoropropane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chlorofluoropentane. PubChem. Retrieved from [Link]
-
The Chlorine Institute. (n.d.). Chemical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloro-1,1,1-trifluoroethane. Retrieved from [Link]
-
Organic Chemistry Tutor. (2020, August 12). Radical Halogenation of Alkanes. YouTube. Retrieved from [Link]
-
Kowalewska, Z., Brzezińska, K., Zieliński, J., & Pilarczyk, J. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. Spectrochimica Acta Part B: Atomic Spectroscopy, 186, 106312. [Link]
-
EBSCO. (n.d.). Chlorofluorocarbons (CFC). Research Starters. Retrieved from [Link]
-
Airgas. (2025, March 26). Pentane - SAFETY DATA SHEET. Retrieved from [Link]
-
Khan Academy. (n.d.). Hydrohalogenation. Alkene reactions. Retrieved from [Link]
-
Britannica. (2025, December 26). Chlorofluorocarbon (CFC). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Thermochemical and chemical kinetic data for fluorinated hydrocarbons. NIST Technical Series Publications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trichlorofluoromethane. PubChem. Retrieved from [Link]
-
Coppock, P. (2020, May 22). Relative Stability of Isomeric Alkanes. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-1,1,2-trifluoroethane. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,1,2,2,3,3-Heptachloropropane. Retrieved from [Link]
- Kitazume, T., & Yamazaki, T. (1996). Experimental Methods in Organic Fluorine Chemistry. CRC Press.
-
Kitazume, T. (2019). Experimental Methods in Organic Fluorine Chemistry. Taylor & Francis eBooks. Retrieved from [Link]
-
Gronert, S. (2006). Origin of Stability in Branched Alkanes. The Journal of Organic Chemistry, 71(25), 9554–9556. [Link]
-
EcoOnline. (n.d.). Chlorofluorocarbons (CFCs) Meaning & Definition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-1,1,1,2-tetrafluoropentane. PubChem. Retrieved from [Link]
-
precisionFDA. (2025, August 22). 2-CHLORO-1,1,1-TRIFLUOROETHANE. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethane, 1-chloro-1,1-difluoro- (CAS 75-68-3). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Chloro-2,2-difluoroethane (CAS 338-65-8). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 3-CHLORO-1,1,1-TRIFLUOROPROPANE | 460-35-5 [chemicalbook.com]
- 3. Chlorofluorocarbons (CFC) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 4. Chlorofluorocarbon (CFC) | Britannica [britannica.com]
- 5. 2-CHLORO-1,1,1-TRIFLUOROETHANE CAS#: 75-88-7 [m.chemicalbook.com]
- 6. 2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. media.laballey.com [media.laballey.com]
